![molecular formula C25H23FN8O2 B2584505 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one CAS No. 946263-54-3](/img/structure/B2584505.png)
1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23FN8O2 and its molecular weight is 486.511. The purity is usually 95%.
BenchChem offers high-quality 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antagonist Activity in 5-HT2 Receptors
Compounds structurally related to "1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one" have been investigated for their potential as 5-HT2 (serotonin) receptor antagonists. Bicyclic derivatives, including those with triazol-3(2H)-one and triazine-2,4(3H)-dione cores, have shown significant antagonist activity, suggesting applications in developing therapies for disorders modulated by 5-HT2 receptors, such as depression and anxiety (Watanabe et al., 1992).
Potential Antihypertensive Agents
The synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with variations at position 2, incorporating morpholine, piperidine, or piperazine moieties, indicates research into antihypertensive applications. These compounds, including ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, have shown promising activity, suggesting their potential use in developing novel antihypertensive drugs (Bayomi et al., 1999).
Adenosine A2a Receptor Antagonists
Research on piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine has demonstrated potent and selective antagonism of adenosine A2a receptors. This activity is relevant for therapeutic applications in neurodegenerative diseases such as Parkinson's disease, highlighting the compound's potential in the field of neurology (Vu et al., 2004).
Non-Opiate Analgesic Agents
Compounds with the oxazolo[5,4-b]pyridin-2(1H)-one structure, modified with 1-piperazinyl alkyl substituents, have been explored for their analgesic properties. These non-opiate, non-antiinflammatory analgesics demonstrate significant efficacy in pain management without the side effects associated with opioids, presenting an avenue for the development of new pain management therapies (Viaud et al., 1995).
Antimicrobial Agents
The synthesis of thiophene-based heterocycles incorporating pyrazole, pyridine, and triazolo[1,5-α]pyrimidine structures has shown significant antimicrobial activities against various pathogens, including resistant strains. This research area explores the potential of structurally similar compounds as novel antimicrobial agents, addressing the growing concern of antibiotic resistance (Mabkhot et al., 2016).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-4-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN8O2/c26-18-5-4-8-20(14-18)33-15-17(13-21(33)35)25(36)32-11-9-31(10-12-32)23-22-24(28-16-27-23)34(30-29-22)19-6-2-1-3-7-19/h1-8,14,16-17H,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMZSQQTYMGDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5CC(=O)N(C5)C6=CC(=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.